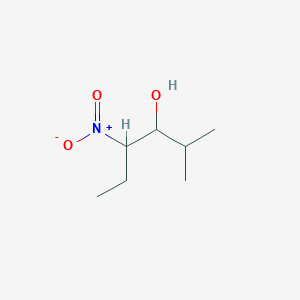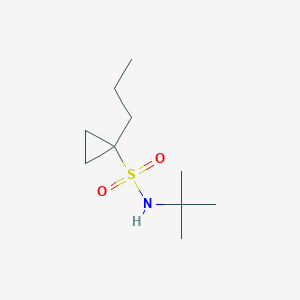![molecular formula C19H11N B14000924 Phenaleno[1,9-fg]quinoline CAS No. 189-89-9](/img/structure/B14000924.png)
Phenaleno[1,9-fg]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenaleno[1,9-fg]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring system that includes a phenalene and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenaleno[1,9-fg]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-naphthol with suitable reagents can lead to the formation of the phenalene core, which is then fused with a quinoline moiety through further cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the synthesis. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Phenaleno[1,9-fg]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation can reduce the compound under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used.
Reduction: Catalytic hydrogenation typically involves hydrogen gas and a metal catalyst such as palladium.
Substitution: Reagents like alkyl halides and aryl thiols are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups into the this compound structure .
Aplicaciones Científicas De Investigación
Phenaleno[1,9-fg]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism by which phenaleno[1,9-fg]quinoline exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Phenaleno[1,9-fg]quinoline can be compared with other similar compounds such as:
Quinoline: A simpler structure with a single nitrogen-containing ring.
Phenanthroline: Another fused ring system with different electronic properties.
Acridine: Known for its use in dyes and as a DNA intercalator.
Uniqueness
This compound’s uniqueness lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Número CAS |
189-89-9 |
|---|---|
Fórmula molecular |
C19H11N |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
pyreno[2,1-b]pyridine |
InChI |
InChI=1S/C19H11N/c1-3-12-6-7-14-11-17-15(5-2-10-20-17)16-9-8-13(4-1)18(12)19(14)16/h1-11H |
Clave InChI |
VYJCOVWIXYZRQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=N5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
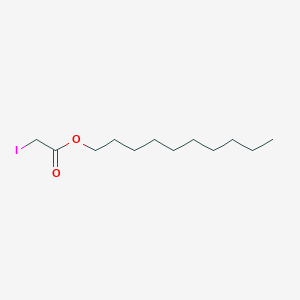
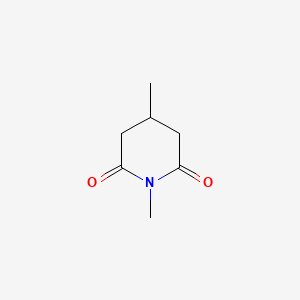
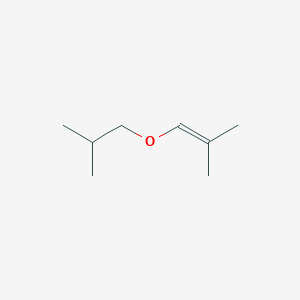

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

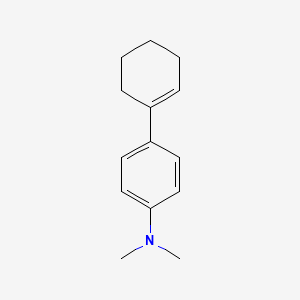
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

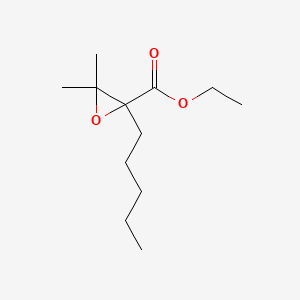
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
